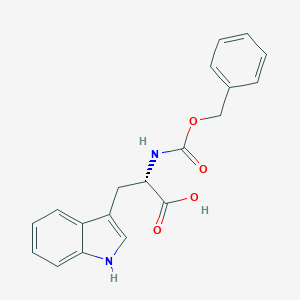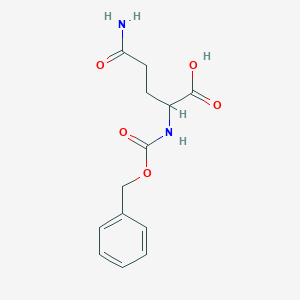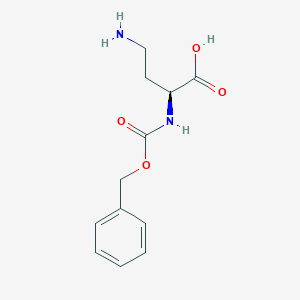
(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate, also known as this compound, is a useful research compound. Its molecular formula is C28H29N3O8 and its molecular weight is 535.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Z-Lys(Z)-ONp, also known as (S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate, is primarily used in peptide synthesis . Its primary targets are the amino groups of lysine residues in peptide chains .
Mode of Action
The compound acts as a protecting group for the amino group of lysine in peptide synthesis . It temporarily blocks the reactivity of the lysine amino group, allowing for selective reactions at other sites within the peptide chain . The mechanism of action involves the formation of a stable amide bond with the lysine amino group, preventing unwanted side reactions during peptide synthesis .
Result of Action
The result of the compound’s action is the controlled and precise assembly of peptides with specific sequences and structures .
Action Environment
The action of Z-Lys(Z)-ONp can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . It is stable at pH 7.4, but cleaves at pH 5.0 . This property can be leveraged in peptide synthesis to selectively remove the protecting group under specific conditions .
Eigenschaften
CAS-Nummer |
21160-82-7 |
|---|---|
Molekularformel |
C28H29N3O8 |
Molekulargewicht |
535.5 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-[phenylmethoxycarbonyl-[4-(phenylmethoxycarbonylamino)butyl]amino]acetate |
InChI |
InChI=1S/C28H29N3O8/c32-26(39-25-15-13-24(14-16-25)31(35)36)19-30(28(34)38-21-23-11-5-2-6-12-23)18-8-7-17-29-27(33)37-20-22-9-3-1-4-10-22/h1-6,9-16H,7-8,17-21H2,(H,29,33) |
InChI-Schlüssel |
MNVSGIGRAHZSAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCN(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Synonyme |
Z-Lys(Z)-ONp; 21160-82-7; (S)-4-Nitrophenyl2,6-bis(((benzyloxy)carbonyl)amino)hexanoate; 2116-82-7; AmbotzZAA1229; Z-LYS-ONP; SCHEMBL2028970; CTK8F0215; MolPort-003-983-048; C28H29N3O8; 0799AB; ZINC71788229; AKOS015833775; AKOS016003504; AK-81062; BP-10923; ST2414647; TC-066818; N|A,N|A-di-Z-L-lysine4-nitrophenylester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


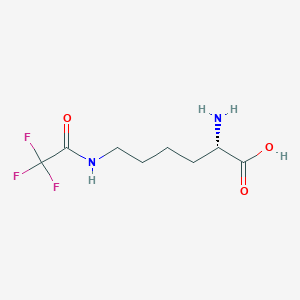
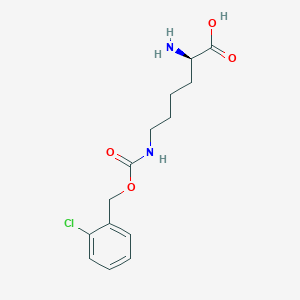


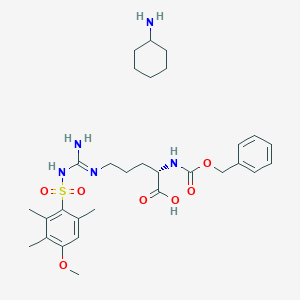
![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)
